molecular formula C14H12N6OS B2776347 1,1'-[Sulfinylbis(methylene)]bis(1H-benzotriazole) CAS No. 300395-73-7

1,1'-[Sulfinylbis(methylene)]bis(1H-benzotriazole)

Cat. No.: B2776347
CAS No.: 300395-73-7
M. Wt: 312.35
InChI Key: RUHFHXZKIGLSQF-UHFFFAOYSA-N
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Description

1,1'-[Sulfinylbis(methylene)]bis(1H-benzotriazole) is a compound characterized by the presence of two benzotriazole moieties connected via a sulfinylmethyl bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1'-[Sulfinylbis(methylene)]bis(1H-benzotriazole) typically involves the reaction of benzotriazole derivatives with sulfinylmethylating agents. One common method includes the reaction of 1H-benzotriazole with a sulfinylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1,1'-[Sulfinylbis(methylene)]bis(1H-benzotriazole) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,1'-[Sulfinylbis(methylene)]bis(1H-benzotriazole) has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 1,1'-[Sulfinylbis(methylene)]bis(1H-benzotriazole) involves its interaction with molecular targets such as enzymes and receptors. The compound’s benzotriazole moieties can form π–π stacking interactions and hydrogen bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in its potential use as a protease inhibitor .

Comparison with Similar Compounds

Uniqueness: 1,1'-[Sulfinylbis(methylene)]bis(1H-benzotriazole) is unique due to its dual benzotriazole moieties connected via a sulfinylmethyl bridge, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential in medicinal chemistry set it apart from other benzotriazole derivatives .

Properties

IUPAC Name

1-(benzotriazol-1-ylmethylsulfinylmethyl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6OS/c21-22(9-19-13-7-3-1-5-11(13)15-17-19)10-20-14-8-4-2-6-12(14)16-18-20/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHFHXZKIGLSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CS(=O)CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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